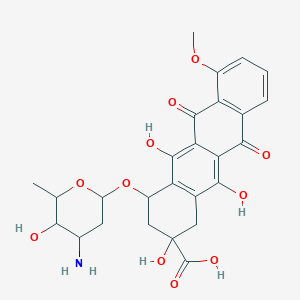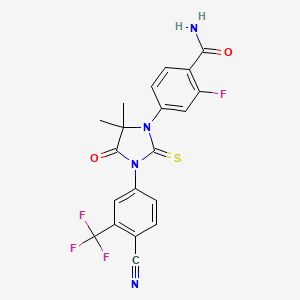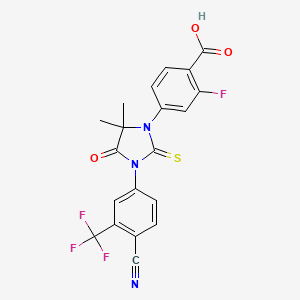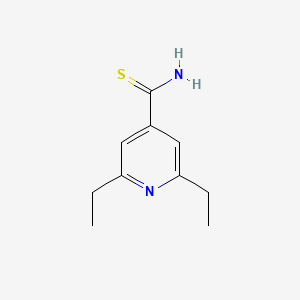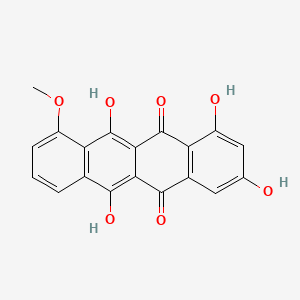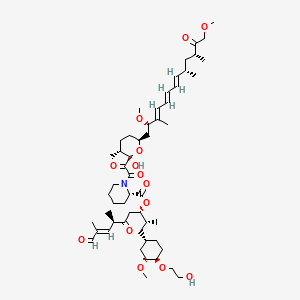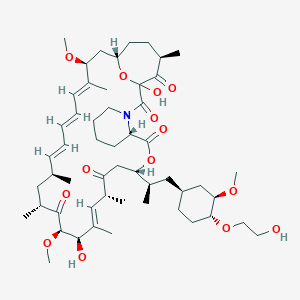
Dexamethasone Sodium phosphate Impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone Sodium Phosphate Impurity H: is a chemical compound related to dexamethasone sodium phosphate, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties. Impurity H is one of the various impurities that can be found in dexamethasone sodium phosphate formulations, and its identification and control are crucial for ensuring the quality and safety of pharmaceutical products.
生化学分析
Biochemical Properties
Dexamethasone Sodium Phosphate Impurity H plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to regulate T cell survival, growth, and differentiation. Additionally, this compound inhibits the induction of nitric oxide synthase, which is crucial for various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival and growth of T cells, which are essential for the immune response. Furthermore, this compound can inhibit the production of nitric oxide, a signaling molecule involved in many physiological processes .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a glucocorticoid anti-inflammatory agent by regulating the activity of glucocorticoid receptors. This regulation affects the transcription of various genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to changes in its biochemical activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased toxicity and adverse reactions in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound undergoes reduction and oxidation reactions mediated by specific isoenzymes. These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions affect the localization and accumulation of this compound in specific tissues, influencing its overall efficacy and safety .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding how this compound exerts its effects at the cellular level .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of dexamethasone sodium phosphate impurities, including Impurity H, involves specific synthetic routes and reaction conditions. One method involves the reaction of dexamethasone sodium phosphate with sodium bisulfite (NaHSO3) in an aqueous solution. The pH of the solution is adjusted to 6-9 using sodium hydroxide (NaOH), and the mixture is heated to 40-80°C under stirring conditions. The reaction is maintained at a constant temperature for 24-60 hours, followed by cooling and purification to obtain the target impurity .
Industrial Production Methods: : Industrial production of dexamethasone sodium phosphate impurities typically involves large-scale synthesis using similar reaction conditions as described above. The process includes precise control of reaction parameters, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: : Dexamethasone Sodium Phosphate Impurity H can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexamethasone sodium phosphate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Chemistry: : Dexamethasone Sodium Phosphate Impurity H is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations. It is essential for method validation, quality control, and stability studies .
Biology: : In biological research, this impurity can be used to study the metabolic pathways and degradation products of dexamethasone sodium phosphate. It helps in understanding the pharmacokinetics and pharmacodynamics of the parent compound.
Medicine: : While Impurity H itself may not have direct therapeutic applications, its identification and control are crucial for ensuring the safety and efficacy of dexamethasone sodium phosphate-based medications. It helps in minimizing potential side effects and adverse reactions.
Industry: : In the pharmaceutical industry, Impurity H is used in the development and manufacturing of dexamethasone sodium phosphate formulations. It is essential for regulatory compliance and quality assurance.
作用機序
The mechanism of action of dexamethasone sodium phosphate involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressant effects.
類似化合物との比較
Similar Compounds
Dexamethasone: A synthetic corticosteroid with anti-inflammatory and immunosuppressant properties.
Prednisolone: Another corticosteroid used for similar therapeutic purposes.
Betamethasone: A corticosteroid with similar pharmacological effects.
Uniqueness: : Dexamethasone Sodium Phosphate Impurity H is unique in its specific chemical structure and properties. It is an impurity that arises during the synthesis and storage of dexamethasone sodium phosphate, and its identification and control are essential for ensuring the quality of pharmaceutical products .
特性
CAS番号 |
162968-22-1 |
|---|---|
分子式 |
C22H32FO8P |
分子量 |
474.47 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
